molecular formula C11H8N2O3 B496760 (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid CAS No. 306996-85-0

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid

Cat. No. B496760
M. Wt: 216.19g/mol
InChI Key: VSHQCDJWFSXEDO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid” is a chemical compound with the CAS Number: 306996-85-0 . Its molecular weight is 216.2 and its IUPAC name is (E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid .


Synthesis Analysis

There is a green protocol for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-aryl benzamides, which involves the reaction of phthalolyl chloride with anilines and anthranilamide in water without any catalyst . This method provides excellent yields using water as a solvent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-6H,(H,14,15)(H,12,13,16)/b6-5+ .

It should be stored at a temperature between 28 C .

Scientific Research Applications

Scientific Research Applications of (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid

Synthesis and Chemical Properties

  • Synthesis Routes and Derivatives : A study described an easy route to synthesize (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids and their esters, showing the versatility of (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid in forming complex molecules (Süsse & Johne, 1985).
  • In Annelation Reactions : This compound was used in annelation reactions with haloquinoline rings, demonstrating its reactivity and potential in creating new molecular structures (Khilya et al., 2004).
  • Cyclization and Rearrangement : It underwent cyclization and rearrangement processes, indicating its reactivity and utility in synthesizing oxo-dihydroquinazoline derivatives (Alemagna et al., 1985).

Pharmaceutical and Medicinal Chemistry

  • Precursor for Pharmaceutical Synthesis : It served as a precursor for synthesizing polyfunctional quinazoline derivatives of pharmaceutical interest, highlighting its importance in drug development and synthesis (Aly, 2003).
  • Antimicrobial and Anticonvulsant Activities : Derivatives of this compound showed antimicrobial and anticonvulsant activities, indicating its potential in therapeutic applications (Rajasekaran et al., 2013).

Advanced Materials and Energy

  • In Dye-Sensitized Solar Cells : A derivative was used as a coadsorbent in dye-sensitized solar cells, enhancing energy conversion efficiency, which illustrates its role in renewable energy technologies (Lee et al., 2013).

Novel Applications and Studies

  • Drug Releasing Studies : It was part of the synthesis and characterization of acrylate polymers with focus on their antibacterial activity and drug release behavior, showing its potential in drug delivery systems (Uma et al., 2021).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(E)-3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-6H,(H,14,15)(H,12,13,16)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHQCDJWFSXEDO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid

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